Iodofiltic Acid

Description

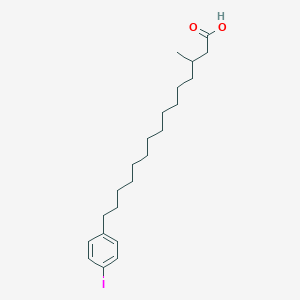

Structure

3D Structure

Properties

IUPAC Name |

15-(4-iodophenyl)-3-methylpentadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCIWINHUDIWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922147 | |

| Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-87-1 | |

| Record name | Iodofiltic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOFILTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36MQ9FKF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Iodoacetic Acid

Introduction: The Significance of Iodoacetic Acid in Scientific Research

Iodoacetic acid (IAA) is a vital organoiodine compound, structurally a derivative of acetic acid, that has carved a significant niche in biochemical and pharmaceutical research.[1] Its utility stems from its potent alkylating properties, which allow it to covalently modify specific amino acid residues in proteins, most notably the sulfhydryl groups of cysteine.[2] This characteristic makes it an indispensable tool for protein structure-function studies, enzyme inhibition kinetics, and peptide mapping.[2] In the realm of drug development, iodoacetic acid and its derivatives are explored for their potential therapeutic applications, leveraging their ability to modulate protein activity. Given its critical role, a thorough understanding of its synthesis and purification is paramount for researchers striving for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the synthesis of iodoacetic acid, with a focus on the widely employed Finkelstein reaction, followed by detailed purification protocols and analytical quality control measures.

Core Synthesis Methodology: The Finkelstein Reaction

The laboratory-scale synthesis of iodoacetic acid is most commonly and efficiently achieved through the Finkelstein reaction. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism, where an alkyl halide is converted to another by reacting with a metal halide salt.[3] In this specific application, chloroacetic acid is treated with an iodide salt, typically potassium iodide (KI) or sodium iodide (NaI), to yield iodoacetic acid.[4][5]

Reaction Mechanism and Rationale

The Finkelstein reaction proceeds via a single, concerted step where the iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom of chloroacetic acid from the backside.[4] Simultaneously, the carbon-chlorine bond breaks, and the chloride ion (Cl⁻) is displaced.[4]

Caption: SN2 mechanism of iodoacetic acid synthesis.

The choice of reaction conditions is critical for maximizing yield and purity. A moderately elevated temperature, typically around 50°C, is employed to increase the reaction rate without promoting significant decomposition of the product or unwanted side reactions.[6] The use of a reflux condenser is standard practice to prevent the loss of volatile components during heating.

Experimental Protocol: Synthesis of Iodoacetic Acid

This protocol details a standard laboratory procedure for the synthesis of iodoacetic acid from chloroacetic acid and potassium iodide.

Materials and Equipment

-

Chloroacetic acid

-

Potassium iodide

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Ether

-

Anhydrous calcium chloride

-

Activated carbon or sulfur dioxide

-

Petroleum ether

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 25 g of chloroacetic acid in deionized water. To this solution, add 42 g of potassium iodide.[6]

-

Reaction: Heat the mixture to 50°C with continuous stirring for 2-3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Decolorization: After the reaction is complete, cool the solution. If the solution is colored (often due to the formation of trace amounts of free iodine), it can be decolorized. This is achieved by either passing a stream of sulfur dioxide through the solution or by adding a small amount of activated carbon and stirring.[6] Activated carbon adsorbs colored impurities due to its high surface area and porous structure.[7]

-

Extraction: Transfer the cooled and decolorized solution to a separatory funnel. Extract the aqueous solution with several portions of ether. Iodoacetic acid is more soluble in ether than in the aqueous salt solution.

-

Drying: Combine the ether extracts and dry them by adding anhydrous calcium chloride. Shake the mixture for approximately 90 minutes. Anhydrous calcium chloride is a highly hygroscopic salt that readily absorbs water, effectively drying the organic solvent.[4][8]

-

Solvent Removal: Filter the solution to remove the calcium chloride. Remove the ether by evaporation using a rotary evaporator. This will yield the crude crystalline iodoacetic acid.

-

Purification: The crude product is then purified by recrystallization.

Purification: Achieving High-Purity Iodoacetic Acid

Purification of the crude iodoacetic acid is crucial to remove unreacted starting materials, byproducts, and any residual solvent. Recrystallization is the most effective method for this purpose.

Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. An ideal recrystallization solvent will dissolve the compound to be purified at an elevated temperature but not at room temperature. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. For iodoacetic acid, a polar organic compound, a non-polar solvent like petroleum ether is often a suitable choice.[6]

Recrystallization Protocol

-

Solvent Selection: Petroleum ether is a commonly used and effective solvent for the recrystallization of iodoacetic acid.[6]

-

Dissolution: Transfer the crude iodoacetic acid to an Erlenmeyer flask. Add a minimal amount of hot petroleum ether to dissolve the solid completely. It is important to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is necessary for crystal formation.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities. Dry the crystals thoroughly to remove any residual solvent. The final product should be colorless leaflets with a melting point of approximately 83°C.[6]

A Soxhlet apparatus can also be employed for purification, using petroleum ether as the solvent for continuous extraction.[6]

Troubleshooting Purification

A common issue during recrystallization is "oiling out," where the compound separates as a liquid instead of a solid.[9] This can occur if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities.[9][10] To remedy this, one can reheat the solution and add a small amount of additional solvent before attempting to cool it again, often at a slower rate.[10]

Caption: General workflow for the purification of iodoacetic acid.

Quality Control and Analytical Methods

Ensuring the purity of the synthesized iodoacetic acid is critical for its intended applications. Several analytical techniques can be employed for this purpose.

| Analytical Method | Principle | Key Parameters & Expected Results |

| Melting Point | A pure crystalline solid has a sharp, well-defined melting point. Impurities broaden and depress the melting point range. | Expected melting point for pure iodoacetic acid is ~83°C.[6] A sharp melting range indicates high purity. |

| HPLC | High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | A reverse-phase C18 column with a mobile phase of acetonitrile and water (acidified with phosphoric or formic acid) can be used.[11] A single, sharp peak at the expected retention time indicates purity. |

| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds and identifies them based on their mass-to-charge ratio. Derivatization to a more volatile ester is often required. | A capillary column (e.g., DB-5) can be used.[8] The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for the iodoacetic acid derivative. |

| Titration | A redox titration can be used to quantify the iodoacetic acid. For example, iodide can be oxidized by an oxidizing agent, and the liberated iodine is then titrated with a standard sodium thiosulfate solution.[12] | The concentration of iodoacetic acid can be calculated based on the stoichiometry of the reaction and the volume of titrant used. |

Safety and Handling

Iodoacetic acid is a toxic and corrosive compound. It can cause severe skin burns and eye damage.[6] Inhalation or ingestion is also harmful. Therefore, it is imperative to handle iodoacetic acid with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Industrial Scale Considerations

While the Finkelstein reaction is suitable for lab-scale synthesis, industrial production may involve different considerations. Process safety is paramount, and the handling of large quantities of reagents requires robust engineering controls.[13] The choice of solvent might be influenced by factors such as cost, environmental impact, and ease of recovery. Continuous flow reactors may be employed to improve efficiency and safety compared to batch processes.

Conclusion

The synthesis of iodoacetic acid via the Finkelstein reaction is a well-established and reliable method. By carefully controlling the reaction conditions and employing rigorous purification techniques, particularly recrystallization, high-purity iodoacetic acid suitable for demanding research applications can be obtained. The implementation of appropriate analytical quality control measures is essential to validate the purity of the final product, ensuring the integrity and reproducibility of subsequent experiments.

References

-

Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction. (2020, July 4). ALL ABOUT CHEMISTRY. Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

-

Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

-

Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction Mechanism. (2025, February 2). Prezi. Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 12, 2026, from [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

-

Separation of Iodoacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

-

Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. (2011, August 15). Agilent. Retrieved January 12, 2026, from [Link]

-

RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

-

Iodoacetic acid. (n.d.). Sciencemadness Wiki. Retrieved January 12, 2026, from [Link]

-

Determination of ten haloacetic acids in water using gas chromatography-triple quadrupole mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

List the most important criteria for selecting a recrystallization solvent. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]

-

Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 12, 2026, from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

-

Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate. Retrieved January 12, 2026, from [Link]

-

How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction. (n.d.). SATHEE. Retrieved January 12, 2026, from [Link]

-

HPLC Column Technical Guide. (n.d.). GL Sciences. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Chloroacetic acid. (2022, September 15). Sciencemadness Wiki. Retrieved January 12, 2026, from [Link]

-

Finkelstein reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

-

Choosing HPLC Columns for Faster Analysis. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

-

HPLC METHODOLOGY MANUAL. (2020, March 5). University of Notre Dame. Retrieved January 12, 2026, from [Link]

-

Finkelstein Reaction. (2025, February 17). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]

-

Redox Titration. (2021, August 15). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

The Role Of Activated Carbon In Organic Synthesis. (n.d.). Xingyuan Industry. Retrieved January 12, 2026, from [Link]

-

Iodoacetic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Different efficacy of iodoacetic acid and N-ethylmaleimide in high-performance liquid chromatographic measurement of liver glutathione. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. (n.d.). National Institute of Environmental Health Sciences. Retrieved January 12, 2026, from [Link]

-

Redox titration, its theory, iodometry and iodimetry. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

-

2- Oxidation reduction (Redox) titration. (n.d.). University of Babylon. Retrieved January 12, 2026, from [Link]

-

Large‐Scale Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of Chloroacetic acid. (2024, January 30). Sciencemadness.org. Retrieved January 12, 2026, from [Link]

-

Preparation of iodoacetic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

Unit-4.0 Redox Titration. (n.d.). HRPIPER. Retrieved January 12, 2026, from [Link]

-

Representation of synthesis of labeled iodoacetic acid, and reaction of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2025, August 18). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. allaboutchemistry.net [allaboutchemistry.net]

- 5. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. scispace.com [scispace.com]

- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Separation of Iodoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 13. researchgate.net [researchgate.net]

Chemical properties and reactivity of iodoacetic acid

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Iodoacetic Acid

Executive Summary

Iodoacetic acid (IAA) is a potent, irreversible alkylating agent widely employed in biochemical and pharmaceutical research. As a derivative of acetic acid, its utility is primarily derived from its high reactivity towards nucleophilic functional groups, most notably the thiol side chain of cysteine residues. This property makes it an invaluable tool for a range of applications, from the fundamental study of enzyme mechanisms to the sample preparation workflows essential for modern proteomics. This guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and key applications of iodoacetic acid. It delves into the mechanistic basis of its reactivity, offers detailed experimental protocols, and outlines critical safety and handling procedures to ensure its effective and safe use in the laboratory.

Introduction to Iodoacetic Acid

Iodoacetic acid, with the chemical formula ICH₂CO₂H, is an organoiodine compound that functions as a powerful alkylating agent. Its significance in the scientific community stems from its ability to covalently modify specific amino acid residues in proteins, thereby altering their structure and function. This characteristic has been harnessed to probe active sites of enzymes, prevent the reformation of disulfide bonds in proteomics workflows, and serve as a metabolic inhibitor.[1][2] In drug development, the principles of its covalent modification are being explored for the synthesis of novel targeted inhibitors.[3][4] Understanding the nuances of its chemical behavior is paramount for its successful application and the generation of reliable, interpretable data.

Physicochemical Properties

The reactivity and utility of iodoacetic acid are direct consequences of its molecular structure and resulting physical properties. It typically appears as a colorless or white crystalline solid.[5] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃IO₂ | [6] |

| Molecular Weight | 185.95 g/mol | [6] |

| Melting Point | 79-82 °C | [6] |

| Boiling Point | 208 °C (decomposes) | [6] |

| pKa | 3.12 - 3.18 (@ 25 °C) | [5][6] |

| Water Solubility | ~600 g/L (@ 20 °C) | [5][6] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Stability | Light-sensitive; decomposes in water, more rapidly at alkaline pH.[6][7] Incompatible with strong oxidizing agents, bases, and strong reducing agents.[5][8] |

Chemical Reactivity and Mechanism of Action

The Alkylating Agent: A Versatile Electrophile

The chemical reactivity of iodoacetic acid is dominated by the carbon-iodine bond. Iodine is an excellent leaving group, and the adjacent electron-withdrawing carboxyl group makes the α-carbon highly electrophilic. This renders it susceptible to attack by nucleophiles, leading to the formation of a stable covalent bond. This process, known as alkylation, is the basis for nearly all of its biological applications.

Primary Target: Reaction with Cysteine Thiols

The most significant reaction of iodoacetic acid in a biological context is the alkylation of the thiol (-SH) group of cysteine residues.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[9]

Causality of Reaction Conditions: The efficiency of this reaction is highly pH-dependent.[2] For the reaction to proceed, the thiol group must be deprotonated to form the more nucleophilic thiolate anion (-S⁻). Given that the pKa of the cysteine thiol group in proteins is typically around 8.5, the alkylation is most effectively carried out at a slightly alkaline pH (typically pH 8.0-9.0) to ensure a sufficient concentration of the reactive thiolate species.

The reaction results in the formation of a stable S-carboxymethylcysteine derivative, which introduces a negative charge at the site of modification.[10]

Caption: S_N2 alkylation of a cysteine thiolate by iodoacetic acid.

Reactivity with Other Nucleophiles

While highly reactive towards cysteine, iodoacetic acid is not entirely specific. Under certain conditions (e.g., higher concentrations, prolonged incubation), it can also modify other nucleophilic amino acid residues, including the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine.[11] It also readily reacts with other biological thiols, such as glutathione, which can lead to depletion of cellular antioxidant defenses.[12][13]

Comparison with Iodoacetamide

Iodoacetamide (IAN) is a closely related alkylating agent that is often used for the same purposes. However, there are critical differences in their reactivity:

-

Reactivity Rate: Iodoacetamide generally reacts faster with thiols than iodoacetic acid.[1]

-

Charge: Iodoacetamide is uncharged, and its reaction product, S-carboxyamidomethylcysteine, is also neutral. In contrast, iodoacetic acid is negatively charged at physiological pH and introduces a negative charge upon modification.[10] This difference can be critical in applications like 2D gel electrophoresis where protein charge is a separation parameter.

-

Cell Permeability: Being uncharged, iodoacetamide is more membrane-permeable than iodoacetic acid.

Key Applications in Research and Drug Development

Enzyme Inhibition

Iodoacetic acid is a classic, irreversible inhibitor of enzymes that rely on a catalytic cysteine residue.[1]

-

Cysteine Proteases: It irreversibly inhibits a broad spectrum of cysteine proteases by alkylating the active site cysteine, rendering the enzyme inactive.[3]

-

Glycolytic Enzymes: Iodoacetic acid is a well-known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[12][14] It achieves this by alkylating a critical cysteine residue in the enzyme's active site, thereby blocking the entire glycolytic pathway.[6] This property makes it a useful tool for studying cellular metabolism.[15]

Proteomics: Sample Preparation for Mass Spectrometry

In proteomics, a primary goal is to identify and quantify proteins by analyzing their constituent peptides using mass spectrometry.[16] A critical step in this workflow is the enzymatic digestion of proteins into smaller peptides, typically with trypsin. For this to be efficient, proteins must first be denatured and their disulfide bonds (-S-S-) cleaved.

-

Role of Iodoacetic Acid: After the reduction of disulfide bonds to free thiols (-SH) by a reducing agent like dithiothreitol (DTT), iodoacetic acid is added. It alkylates these newly formed thiols, forming S-carboxymethylcysteine.[2] This "capping" is essential because it prevents the thiols from re-oxidizing and reforming disulfide bonds, which would interfere with digestion and subsequent analysis.[1][17]

Caption: Standard proteomics workflow including the alkylation step.

Drug Discovery and Development

The principles of covalent modification by iodoacetic acid are highly relevant in drug discovery.[18][19]

-

Covalent Inhibitors: The strategy of irreversibly binding to a target protein, often a cysteine residue, is a powerful approach for developing potent and long-lasting drugs. Iodoacetic acid itself is too reactive and non-specific for therapeutic use, but it serves as a foundational tool and a lead chemical group for designing more complex and targeted covalent inhibitors.[3][4]

-

Chemical Proteomics: Proteomics technologies are used to identify the protein targets of drug candidates.[20][21] Alkylation chemistry is central to many of these "activity-based protein profiling" (ABPP) techniques.

Experimental Protocols

Protocol: In-Solution Protein Alkylation for Proteomics

This protocol describes the standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

Rationale: The protocol uses urea for denaturation, DTT for reduction at a slightly elevated temperature to enhance efficiency, and iodoacetic acid in the dark to prevent light-induced degradation. The reaction is quenched to consume any excess, unreacted iodoacetic acid.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Ammonium Bicarbonate, pH ~8.3)

-

1 M Dithiothreitol (DTT) stock solution (prepare fresh)

-

0.5 M Iodoacetic Acid (IAA) stock solution (prepare fresh in buffer, protect from light)

-

Ammonium Bicarbonate (AMBIC) buffer, 25 mM, pH ~8.2

Procedure:

-

Reduction: To your protein solution, add 1 M DTT to a final concentration of 5 mM.

-

Incubate the sample at 56 °C for 30-45 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

Alkylation: Add 0.5 M Iodoacetic Acid to a final concentration of 14-15 mM. It is crucial to perform this step in the dark as iodoacetic acid is light-sensitive.

-

Incubate at room temperature for 30 minutes in the dark.

-

Quenching: Add 1 M DTT to an additional final concentration of 5 mM to quench the unreacted iodoacetic acid.

-

Incubate for 15 minutes at room temperature in the dark.

-

The protein sample is now ready for buffer exchange (to reduce urea concentration) and subsequent enzymatic digestion.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for testing the inhibitory effect of iodoacetic acid on a cysteine-dependent enzyme.

Rationale: The enzyme is pre-incubated with iodoacetic acid to allow for irreversible inhibition. The remaining enzyme activity is then measured by adding a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

Materials:

-

Purified enzyme solution in a suitable assay buffer (pH ~7.5-8.5)

-

Iodoacetic Acid (IAA) stock solution

-

Enzyme-specific substrate

-

Microplate reader or spectrophotometer

Procedure:

-

Assay Setup: Prepare reactions in a microplate. Include wells for:

-

Negative Control (enzyme + buffer, no IAA)

-

Test Conditions (enzyme + varying concentrations of IAA)

-

Blank (buffer only, no enzyme)

-

-

Pre-incubation: Add iodoacetic acid to the "Test Conditions" wells at various final concentrations (e.g., ranging from micromolar to millimolar). Add an equal volume of buffer to the control wells.

-

Incubate the plate at a set temperature (e.g., 37 °C) for a defined period (e.g., 30 minutes) to allow for the inhibition reaction to occur.

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrate to all wells (except the blank).

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates (V₀) for each condition. Plot the percentage of remaining enzyme activity against the concentration of iodoacetic acid to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety, Handling, and Disposal

Iodoacetic acid is a toxic and corrosive compound and must be handled with extreme care. Toxicity increases with the size of the halogen, making iodoacetic acid more toxic than its bromo- and chloro-analogs.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or a face shield when handling iodoacetic acid.[22] If handling the solid powder, work in a fume hood or use a ventilated enclosure to avoid inhaling dust.[23]

-

Handling: Avoid contact with skin and eyes.[22] Do not eat, drink, or smoke in the work area.[23] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place, typically refrigerated (2-8 °C).[6][23] Keep the container tightly sealed and protected from light.[23]

-

Spill Cleanup: For small spills of the solid, dampen the material with water before carefully transferring it to a suitable container for disposal.[24] For larger spills, evacuate the area and follow emergency procedures.[25]

-

Disposal: Iodoacetic acid is considered hazardous waste.[26] Dispose of unused material and contaminated items through a licensed disposal company. Do not pour down the drain.[22][26]

Conclusion

Iodoacetic acid is a cornerstone reagent in protein chemistry and proteomics. Its utility is rooted in its potent ability to alkylate cysteine residues through a well-understood S_N2 mechanism. This reactivity allows for its application as a broad-spectrum inhibitor of cysteine-dependent enzymes and as an essential tool for preventing disulfide bond reformation in proteomics sample preparation. While its lack of absolute specificity and inherent toxicity require careful experimental design and handling, a thorough understanding of its chemical properties empowers researchers to leverage its capabilities for robust and insightful scientific discovery.

References

-

Iodoacetic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 813. Available from: [Link]

-

Leung, W. Y., & Mabury, S. A. (2008). Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(12), 1787-1791. Available from: [Link]

-

Zhang, X., et al. (2013). An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water. PLOS One. Available from: [Link]

-

Dringen, R., et al. (2009). Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. Neurochemical Research, 34(8), 1395-1402. Available from: [Link]

-

Protein Reduction, Alkylation, Digestion. (2011). UWPR - University of Washington. Retrieved January 9, 2024, from [Link]

-

Zhang, X., et al. (2013). An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water. PubMed. Available from: [Link]

-

Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2022). Protocols.io. Retrieved January 9, 2024, from [Link]

-

FOCUS™ Protein Reduction-Alkylation. (n.d.). G-Biosciences. Retrieved January 9, 2024, from [Link]

-

Safety Data Sheet: iodoacetic acid. (2020). Chemos GmbH & Co.KG. Retrieved January 9, 2024, from [Link]

-

Chemical inhibition of glycolysis with iodoacetate is insufficient to improve formaldehyde assimilation. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Shi, H., & Adams, C. (2009). Rapid IC-ICP/MS Method for Simultaneous Analysis of Iodoacetic Acids, Bromoacetic Acids, Bromate, and Other Related Halogenated Compounds in Water. Scholars' Mine. Available from: [Link]

-

Analysis of iodinated haloacetic acids in drinking water by reversed-phase liquid chromatography/electrospray ionization/tandem mass spectrometry with large volume direct aqueous injection. (2009). Semantic Scholar. Retrieved January 9, 2024, from [Link]

-

Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. (2020). ResearchGate. Available from: [Link]

-

Dringen, R., et al. (2009). Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. PubMed. Available from: [Link]

-

Iodoacetic acid. (2019). Sciencemadness Wiki. Retrieved January 9, 2024, from [Link]

-

Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. PubMed. Available from: [Link]

-

Sener, A., et al. (1983). Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses. PubMed. Available from: [Link]

-

Malinowska, D. H., et al. (1981). Role of glucose metabolism in acid formation by isolated gastric glands. PubMed. Available from: [Link]

-

Anson, M. L. (1941). The reactions of iodine and iodoacetamide with native egg albumin. The Journal of general physiology, 24(4), 399–410. Available from: [Link]

-

Iodoacetic acid 64-69-7 wiki. (n.d.). Chemical Search. Retrieved January 9, 2024, from [Link]

-

iodoacetic acid properties. (n.d.). chemister.ru. Retrieved January 9, 2024, from [Link]

-

Representation of synthesis of labeled iodoacetic acid, and reaction of this labeled tag with thiol groups of cysteine residues. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. (n.d.). Springer Nature. Retrieved January 9, 2024, from [Link]

-

Chonder, A., et al. (2008). Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy. PubMed. Available from: [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. (2012). PMC - NIH. Available from: [Link]

-

Iodoacetic Acid - MeSH. (n.d.). NCBI. Retrieved January 9, 2024, from [Link]

-

What would be the alternative alkylating agents other than iodoacetamide which I can use in amino acid sequencing? (2017). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Iodoacetic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2024, from [Link]

-

Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (2013). PMC - NIH. Available from: [Link]

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers. Retrieved January 9, 2024, from [Link]

-

Effect of modification of thiol residues by iodoacetamide on the activity of rhodanese. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Amini, A., et al. (2015). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology, 7(1), 2-11. Available from: [Link]

-

Application of Proteomics Technologies in the Drug Development Process. (n.d.). Brieflands. Retrieved January 9, 2024, from [Link]

-

Kopec, K. K., et al. (2019). Applications of proteomics in pharmaceutical research and development. Journal of Proteomics, 192, 198-208. Available from: [Link]

-

Using Proteomics to Improve the Drug Development Process. (n.d.). MetwareBio. Retrieved January 9, 2024, from [Link]

-

Proteomics in Drug Discovery. (2012). Journal of Applied Pharmaceutical Science. Available from: [Link]

Sources

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Iodoacetic acid CAS#: 64-69-7 [m.chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 64-69-7 CAS MSDS (Iodoacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 11. biofargo.com [biofargo.com]

- 12. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of glucose metabolism in acid formation by isolated gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. brieflands.com [brieflands.com]

- 19. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 21. japsonline.com [japsonline.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. isotope.com [isotope.com]

- 24. IODOACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. chemos.de [chemos.de]

An In-depth Technical Guide to the Mechanism of Action of Iodoacetic Acid in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic acid (IAA) is a simple yet potent molecule with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid and a powerful tool in cellular and molecular biology research.[1] Its utility stems from its classification as an alkylating agent, which allows it to form stable covalent bonds with specific amino acid residues in proteins.[1][2] This property makes IAA an invaluable reagent for investigating a wide range of cellular processes, most notably glycolysis, and for applications in proteomics. However, its high reactivity also underlies its significant cytotoxicity and genotoxicity, making it a compound of interest in toxicology and as a potential, though not yet proven, anti-cancer agent.[1][3][4] This guide provides an in-depth exploration of the core mechanisms of iodoacetic acid, its primary cellular targets, its broader physiological consequences, and its practical applications in experimental research.

Part 1: The Core Mechanism - Covalent Modification of Cysteine Residues

The fundamental mechanism of action of iodoacetic acid is its ability to act as an alkylating agent, with a strong preference for the thiol groups (-SH) of cysteine residues within proteins.[1][2] This reaction is an irreversible covalent modification that permanently alters the structure and often the function of the target protein.

The chemical reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The deprotonated thiol group, the thiolate anion (R-S⁻), which is a potent nucleophile, attacks the electrophilic carbon atom of iodoacetic acid that is bonded to the iodine atom. This results in the displacement of the iodide ion and the formation of a stable thioether bond. The product of this reaction is an S-carboxymethylcysteine residue.[6][7]

The efficiency of this reaction is highly dependent on pH. The thiol group of cysteine has a pKa of approximately 8.3, meaning that at physiological pH (~7.4), a significant portion of these groups are in the protonated, less reactive -SH form. The reaction with iodoacetic acid proceeds more rapidly under slightly alkaline conditions (typically pH 8.0) where the more nucleophilic thiolate anion is favored.[8]

It is important to distinguish iodoacetic acid from its amide derivative, iodoacetamide (IAM). While both are alkylating agents that target cysteine residues, iodoacetamide is uncharged and generally reacts faster than the negatively charged iodoacetate.[1][9] The negative charge on iodoacetate can sometimes hinder its reaction at specific sites within a protein's three-dimensional structure.[5][8]

Part 2: Primary Cellular Target - Inhibition of Glycolysis

One of the most well-documented and significant consequences of iodoacetic acid's reactivity is the potent and irreversible inhibition of glycolysis. This occurs through the alkylation of a critical cysteine residue in the active site of the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[10][11][12][13]

GAPDH is a key enzyme in the glycolytic pathway, catalyzing the sixth step: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is a crucial energy-yielding step in glycolysis. By irreversibly modifying the active site cysteine of GAPDH, iodoacetic acid completely blocks its catalytic activity.[13]

The inhibition of GAPDH has profound effects on cellular metabolism. It leads to an accumulation of glycolytic intermediates upstream of the block, such as fructose-1,6-bisphosphate and dihydroxyacetone phosphate.[14] Conversely, it causes a depletion of downstream metabolites, including pyruvate and lactate, and severely curtails the cell's ability to produce ATP through glycolysis.[14] This was famously demonstrated in early biochemical studies where muscles poisoned with iodoacetic acid were unable to produce lactate.[1]

Part 3: Broader Cellular and Physiological Consequences

While the inhibition of GAPDH is a primary mechanism, the non-specific alkylating nature of iodoacetic acid means it affects a multitude of other cellular proteins and processes, leading to widespread cytotoxicity.

Induction of Oxidative Stress and Disruption of Redox Homeostasis

Many proteins involved in maintaining cellular redox balance contain reactive cysteine residues. Iodoacetic acid can react with these proteins, including those involved in glutathione (GSH) metabolism.[11][12] This can lead to a depletion of the cellular antioxidant pool, resulting in an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[4] This oxidative stress is a key contributor to IAA-induced cellular damage, including DNA damage.[4]

Cytotoxicity and Genotoxicity

Iodoacetic acid is a potent cytotoxic and genotoxic agent.[1][3][4] Its cytotoxicity is linked to both the rapid depletion of cellular ATP due to glycolytic inhibition and the induction of oxidative stress. This can trigger programmed cell death, or apoptosis.[15] Furthermore, IAA has been shown to cause DNA damage, as evidenced by the formation of γ-H2AX foci, a marker for DNA double-strand breaks.[3][4] This genotoxicity underlies its classification as a potential carcinogen, though this has not been definitively proven.[1]

| Cell Line | Assay | Endpoint | Concentration | Reference |

| Chinese Hamster Ovary (CHO) | Cytotoxicity | Median Lethal Dose | ~10⁻⁵ M | [1] |

| NIH3T3 | Cell Viability | Reduction in viability | As low as 2.5 µM | [4] |

| Astroglia-rich primary cultures | Lactate Production | 50% Inhibition (IC₅₀) | < 100 µM | [11][12] |

| A549 (human lung carcinoma) | Cytotoxicity | Increased toxicity | 0.01 to 2.5 µg/ml | [16] |

| MCF7 (human mammary cancer) | Cytotoxicity | Increased toxicity | 0.01 to 2.5 µg/ml | [16] |

Effects on Other Cellular Processes

The impact of iodoacetic acid extends beyond metabolism and redox balance. Studies have shown that IAA can:

-

Inhibit follicle growth in the ovary by altering the expression of genes related to the cell cycle and apoptosis.[15]

-

Disrupt steroidogenesis by affecting the expression of key enzymes and estrogen receptors.[15]

-

Affect cell signaling pathways , such as the glucose signaling pathway in yeast.[17]

-

Impair sperm motility , likely due to the reduction in ATP levels from glycolytic inhibition.[18]

Part 4: Iodoacetic Acid in Experimental Research - A Practical Guide

The potent and specific inhibition of GAPDH, coupled with its general alkylating properties, makes iodoacetic acid a versatile tool for researchers.

Probing Glycolytic Dependence

A primary application of IAA is to experimentally inhibit glycolysis to study the reliance of a particular cell type or process on this metabolic pathway. For example, in cancer research, where many tumors exhibit a high rate of glycolysis (the Warburg effect), IAA can be used to assess the therapeutic potential of targeting this pathway.[16][19]

Protein Modification for Proteomics

In proteomics, the reduction of disulfide bonds is a critical step in sample preparation for mass spectrometry. To prevent these bonds from reforming, the resulting free cysteine residues are alkylated. Iodoacetic acid is commonly used for this purpose, leading to the S-carboxymethylation of cysteines.[1][2][6] This modification is stable and adds a known mass to the cysteine residue, aiding in peptide identification.

Detailed Protocol: S-Carboxymethylation of Cysteine Residues for Mass Spectrometry

This protocol provides a general methodology for the alkylation of cysteine residues in a protein sample.

-

Denaturation and Reduction:

-

Resuspend the protein sample (e.g., 100 µg) in a denaturation buffer (e.g., 6 M Urea or 6 M Guanidine-HCl in 50 mM Ammonium Bicarbonate, pH 8.0).[20][21]

-

Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.[21]

-

Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[21][22]

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Prepare a fresh solution of iodoacetic acid (e.g., 500 mM in 50 mM Ammonium Bicarbonate).

-

Add the iodoacetic acid solution to the protein sample to a final concentration of 20-50 mM.[22][23] Note: This step must be performed in the dark as iodoacetic acid is light-sensitive.[23]

-

Incubate at room temperature in the dark for 30-45 minutes.[22][23]

-

-

Quenching:

-

Downstream Processing:

-

The sample is now ready for buffer exchange (to remove the denaturant) and enzymatic digestion (e.g., with trypsin) prior to analysis by mass spectrometry.[21]

-

Conclusion

Iodoacetic acid is a potent biochemical reagent whose mechanism of action is rooted in the irreversible alkylation of cysteine residues. This fundamental reactivity leads to its well-characterized role as a powerful inhibitor of glycolysis through the inactivation of GAPDH. The pleiotropic effects of IAA, including the induction of oxidative stress and widespread cytotoxicity, underscore the critical role of cysteine-containing proteins in maintaining cellular homeostasis. For researchers, a thorough understanding of these mechanisms is paramount for leveraging iodoacetic acid as a precise tool to probe cellular metabolism and for accurately interpreting the results of proteomics experiments, while also appreciating its broader toxicological implications.

References

-

Wikipedia. (n.d.). Iodoacetic acid. Retrieved from [Link]

- Walker, J. M. (1994). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In The Protein Protocols Handbook (pp. 479-481). Humana Press.

- Parves, R., & Chow, C. S. (2020). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Essays in Biochemistry, 64(1), 13–24.

- Gonzalez, V. M., et al. (2022). Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary. Toxicological Sciences, 186(2), 246–258.

- Foy, J., & Malaisse, W. J. (1979). Iodoacetate and iodoacetamide-induced alterations of pancreatic alpha- and beta-cell responses. Diabete & Metabolisme, 5(4), 249–254.

- Sugiura, K., & Sugiura, S. (1934). Effect of Radiation, Lactate, and Iodoacetic Acid on Tumors. American Journal of Cancer, 21(4), 808–815.

- Jiao, J., et al. (2020). Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities. Toxicology and Applied Pharmacology, 387, 114856.

- Woolbright, B. L., et al. (2019). Chemical inhibition of glycolysis with iodoacetate is insufficient to improve formaldehyde assimilation.

- Schmidt, S., & Dringen, R. (2009). Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. Neurochemical Research, 34(10), 1821–1828.

- Schmidt, S., & Dringen, R. (2009). Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. Neurochemical Research, 34(10), 1821-1828.

- Singh, S., et al. (2017). Differential killing and radio-modifying effects of iodoacetate in mammalian normal and cancer cells. Journal of Environmental Pathology, Toxicology and Oncology, 36(2), 125–134.

-

Chemeurope.com. (n.d.). Iodoacetate. Retrieved from [Link]

- Palomino, A., et al. (2013). Chemical glycolysis inhibition with iodoacetate affects the S. cerevisiae glucose signaling pathway. FEBS Letters, 587(21), 3587–3593.

-

ResearchGate. (n.d.). Structural formulas of iodoacetamide (IAA) and iodoacetate (IA). Retrieved from [Link]

-

Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

- Schmidt, S., & Dringen, R. (2009). Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. Neurochemical Research, 34(10), 1821–1828.

-

Taylor & Francis. (n.d.). Iodoacetic acid – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. Retrieved from [Link]

- Gonsioroski, A., et al. (2024). Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions. Environmental Science and Pollution Research, 31(48), 69801–69811.

-

ResearchGate. (n.d.). Carboxymethylation of cysteine with iodoacetic acid (IDA) and isoindole-type fluorescent derivatives formed from o-phthaldialdehyde (OPA) and 2-sulphanylethanol (2-SE). Retrieved from [Link]

-

MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetamide. Retrieved from [Link]

- Anson, M. L. (1940). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. The Journal of general physiology, 23(3), 321–331.

-

Protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from [Link]

- Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(11), 2010–2021.

- Gonsioroski, A., et al. (2020). Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles. Reproductive Toxicology, 91, 101–108.

-

ResearchGate. (n.d.). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. Retrieved from [Link]

- Urano, M., Tanaka, N., & Hayashi, S. (1973). Sensitizing Ability and Toxicity of Iodoacetamide in Radiotherapy of a C3H Mouse Mammary Carcinoma. British journal of cancer, 27(3), 243–247.

- Long, M., et al. (2022). Effect of iodoacetic acid on the reproductive system of male mice. Frontiers in Endocrinology, 13, 951012.

-

ResearchGate. (2014). Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide? I am looking for the protocol. Any help would be appreciated. Retrieved from [Link]

-

ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE | Science topic. Retrieved from [Link]

Sources

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Iodoacetate [chemeurope.com]

- 3. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential killing and radio-modifying effects of iodoacetate in mammalian normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Effect of iodoacetic acid on the reproductive system of male mice [frontiersin.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Iodoacetic Acid as a Metabolic Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetic acid (IAA) is a potent alkylating agent that has played a pivotal role in the historical elucidation of metabolic pathways, most notably glycolysis. Its discovery as a metabolic inhibitor in the early 20th century provided a crucial chemical tool that allowed scientists to dissect the intricate sequence of enzymatic reactions responsible for cellular energy production. By irreversibly inhibiting the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), IAA created a metabolic blockade that was instrumental in piecing together the Embden-Meyerhof-Parnas pathway. This guide provides a comprehensive technical overview of the discovery of iodoacetic acid, its mechanism of action, its historical significance in metabolic research, and its enduring relevance in modern scientific inquiry, including cancer research and drug development.

Introduction: The Dawn of Metabolic Biochemistry

The early 20th century was a transformative period for biochemistry. Following Eduard Buchner's discovery of cell-free fermentation in the 1890s, the scientific community began to unravel the chemical processes that sustain life.[1] The prevailing theory of "vitalism" was supplanted by the understanding that metabolic transformations were driven by enzymes.[1] The focus shifted to identifying the individual steps of complex processes like glucose metabolism. Scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were at the forefront, meticulously working to describe the pathway of glycolysis.[2][3][4][5] However, the transient nature of metabolic intermediates made their isolation and identification a formidable challenge. A breakthrough came not from isolating the components, but from selectively blocking the process.

The Seminal Discovery: Lundsgaard's Muscle Contraction Experiments

The critical discovery of iodoacetic acid's metabolic effects is credited to the Danish physiologist Einar Lundsgaard in 1929.[6] At the time, it was widely believed, based on the work of Meyerhof and Hill, that lactic acid formation was directly coupled to and causative of muscle contraction.[7] Lundsgaard conducted a series of elegant experiments on isolated frog muscles. He observed that muscles treated with iodoacetic acid would still contract upon stimulation but, crucially, did not produce lactate.[6][8]

Instead of the expected fatigue, the IAA-poisoned muscles entered a state of rigid contracture from which they could not recover.[6][9] This groundbreaking finding decoupled muscle contraction from lactate production, refuting the prevailing theory.[8] It demonstrated that the energy for contraction came from a process upstream of lactate formation and that glycolysis was the pathway being inhibited. Lundsgaard's work provided the first clear chemical tool to create a specific lesion in a metabolic pathway, paving the way for its detailed mapping.

Elucidating the Mechanism: Targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Following Lundsgaard's discovery, the next logical step was to identify the precise molecular target of iodoacetic acid. The inhibition of lactate production pointed to a step within the core glycolytic pathway. Subsequent research by Otto Meyerhof and his colleagues pinpointed the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as the primary site of action.[7][10]

Iodoacetic acid is a reactive haloalkane and a potent alkylating agent.[6] Its toxicity and inhibitory function stem from its ability to form a stable covalent bond with nucleophilic groups, particularly the thiol (-SH) group of cysteine residues in proteins.[6][11] The active site of GAPDH contains a critical cysteine residue (Cys152 in the human enzyme) that is essential for its catalytic activity.[12][13]

The mechanism of inhibition is an irreversible S-alkylation reaction where the sulfhydryl group of the active site cysteine attacks the carbon atom bearing the iodine, displacing the iodide ion. This forms a stable carboxymethyl-cysteine derivative, permanently inactivating the enzyme.[6][12][14]

Caption: Mechanism of irreversible inhibition of GAPDH by iodoacetic acid.

By blocking GAPDH, iodoacetic acid halts glycolysis at the sixth step, preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to an accumulation of upstream glycolytic intermediates and a complete cessation of ATP and pyruvate production from this pathway.

Iodoacetic Acid as a Foundational Tool in Metabolic Research

The specific and potent inhibition of glycolysis by IAA transformed it into an indispensable tool for biochemists. It allowed for:

-

Pathway Elucidation: By creating a metabolic "dam," researchers could identify the intermediates that accumulated upstream, helping to piece together the correct sequence of the Embden-Meyerhof-Parnas pathway.[10][15]

-

Studying Energy Metabolism: Lundsgaard's work itself was a prime example of using IAA to study the energy sources for physiological processes like muscle contraction.[6][8][16] It helped establish the central role of ATP, which was later found to be regenerated by glycolysis.

-

Differentiating Metabolic Processes: Scientists could use IAA to determine a cell's or tissue's reliance on glycolysis for energy. For example, early cancer research in the 1930s used IAA to investigate the metabolic differences between normal and tumor tissues, given the latter's high glycolytic rate (the Warburg effect).[17]

Modern Applications and Perspectives

While more specific genetic and molecular tools are now available, iodoacetic acid and its amide derivative, iodoacetamide, remain relevant in modern research.[18][19]

Cancer Research

Given that many cancer cells exhibit a strong dependence on glycolysis (aerobic glycolysis or the Warburg effect), inhibitors of this pathway are of great interest as potential therapeutics.[10][17] Iodoacetic acid has been shown to have anti-tumor effects and can preferentially kill cancer cells over normal cells in some contexts.[6][20] It is often used as a reference compound to study the effects of glycolytic inhibition and to explore radiosensitizing effects in cancer therapy.[20][21]

Proteomics and Enzyme Inhibition Studies

Iodoacetamide is widely used in proteomics for the alkylation of cysteine residues.[22][23][24] After reducing disulfide bonds to break down protein tertiary structure, iodoacetamide is added to cap the free thiols, preventing them from re-forming disulfide bridges.[25][26] This ensures proteins remain denatured for proper enzymatic digestion and analysis by mass spectrometry. IAA is also a known inhibitor of other enzymes with critical cysteine residues, such as cysteine peptidases, and is used to study their function.[6][27]

Toxicology and Off-Target Effects

The high reactivity of iodoacetic acid means it is not perfectly specific to GAPDH.[14] It can react with other accessible cysteine residues in the proteome, leading to broader cellular toxicity.[6][28] This lack of specificity is a major hurdle for its therapeutic use but makes it a subject of interest in toxicology. For instance, IAA is a known disinfection byproduct in drinking water and its effects on various cellular processes, including apoptosis and cell cycle regulation, are actively studied.[29][30]

Experimental Protocols

The following are representative protocols illustrating the use of iodoacetic acid and iodoacetamide in research.

Protocol 1: Inhibition of Glycolysis in Cultured Cells

This protocol provides a method to assess the effect of iodoacetic acid on lactate production, a key indicator of glycolytic flux.

Objective: To demonstrate the inhibition of glycolysis in a mammalian cell line (e.g., A549 lung carcinoma) by measuring lactate output.

Materials:

-

A549 cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Iodoacetic acid (IAA) stock solution (e.g., 10 mM in sterile water, prepare fresh)

-

Lactate Assay Kit (colorimetric or fluorometric)

-

96-well cell culture plates

-

Spectrophotometer or plate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of IAA in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium only).

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add 100 µL of the prepared IAA-containing medium or control medium to the respective wells.

-

Incubation: Incubate the plate for a defined period (e.g., 2, 6, or 24 hours) at 37°C in a CO₂ incubator.

-

Sample Collection: After incubation, carefully collect 20-50 µL of the culture supernatant from each well for lactate measurement.

-

Lactate Measurement: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the supernatant with an enzyme/probe mix and measuring the absorbance or fluorescence after a short incubation.

-

Data Analysis: Calculate the lactate concentration for each treatment condition. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of IAA that inhibits lactate production by 50%).

Caption: Experimental workflow for measuring IAA-induced glycolysis inhibition.

Protocol 2: Cysteine Alkylation in Proteomics Sample Preparation

This protocol outlines the standard procedure for protein reduction and alkylation using iodoacetamide prior to mass spectrometry.

Objective: To irreversibly block cysteine residues in a protein lysate to prevent disulfide bond reformation.

Materials:

-

Protein lysate in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Iodoacetamide (IAM) solution (e.g., 500 mM in buffer, prepare fresh and protect from light)[25]

-

Microcentrifuge tubes

Procedure:

-

Protein Denaturation & Reduction:

-

Take a known amount of protein (e.g., 100 µg).

-

Add a reducing agent (e.g., DTT to a final concentration of 10 mM).

-

Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[31]

-

-

Alkylation:

-

Quenching (Optional but Recommended):

-

To stop the alkylation reaction and consume excess iodoacetamide, add DTT to a final concentration of ~10-15 mM.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Downstream Processing: The alkylated protein sample is now ready for buffer exchange (to remove urea) and enzymatic digestion (e.g., with trypsin) for subsequent mass spectrometry analysis.

Conclusion

The discovery of iodoacetic acid as a metabolic inhibitor was a landmark event in the history of biochemistry. It provided a powerful chemical scalpel that allowed pioneers like Lundsgaard and Meyerhof to dissect the complexities of glycolysis, fundamentally changing our understanding of cellular energy production and muscle physiology. While its utility as a therapeutic agent is limited by its toxicity and off-target effects, iodoacetic acid and its derivatives remain valuable tools in the modern laboratory. From its foundational role in mapping metabolic pathways to its current use in cancer research and proteomics, the legacy of iodoacetic acid underscores the profound impact that specific chemical inhibitors can have on scientific discovery.

References

-

Wikipedia. (n.d.). Iodoacetic acid. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Iodoacetate is an irreversible inhibitor of GAPDH. Why? How would you experimentally demonstrate that it targets the catalytic residue of the protein? Retrieved from [Link]

-

Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]

-

AACR Journals. (1934). Effect of Radiation, Lactate, and Iodoacetic Acid on Tumors. Retrieved from [Link]

-

Biology Online Dictionary. (n.d.). Embden-Meyerhof-Parnas pathway Definition and Examples. Retrieved from [Link]

-

Slideshare. (n.d.). History of glycolysis. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). A new paradigm for muscle contraction. Retrieved from [Link]

-

Nobel Prize Outreach. (n.d.). Otto Meyerhof and the Physiology Institute: the Birth of Modern Biochemistry. Retrieved from [Link]

-

PubMed. (2017). Differential killing and radio-modifying effects of iodoacetate in mammalian normal and cancer cells. Retrieved from [Link]

-

PubMed. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Mechanism of GAPDH Redox Signaling by H2O2 Activation of a Two−Cysteine Switch. Retrieved from [Link]

-

ResearchGate. (n.d.). Glycolysis: How a 300yr long research journey that started with the desire to improve alcoholic beverages kept revolutionizing biochemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Glycolysis: breaking paradigms since Meyerhof's contribution. Retrieved from [Link]

-

Fiveable. (n.d.). Embden-Meyerhof Pathway Definition - Microbiology Key Term. Retrieved from [Link]

-

ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Time dependency of the inhibition of GAPDH by IAA or IA in cultured.... Retrieved from [Link]

-

ResearchGate. (2025). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]

-

BYJU'S. (n.d.). Steps of EMP Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Differences of binding modes to GAPDH between MMF and iodoacetate. Retrieved from [Link]

-

Dictionary.com. (n.d.). EMBDEN-MEYERHOF PATHWAY Definition & Meaning. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Sensitizing Ability and Toxicity of Iodoacetamide in Radiotherapy of a C3H Mouse Mammary Carcinoma. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. Retrieved from [Link]

-

PubMed. (2019). Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles. Retrieved from [Link]

-

NIH National Library of Medicine. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Retrieved from [Link]

-

PubMed. (n.d.). Elevated intracellular Ca2+ and myofibrillar Ca2+ sensitivity cause iodoacetate-induced muscle contractures. Retrieved from [Link]

-

University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

Springer Nature. (2002). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Retrieved from [Link]

-

Biostring. (n.d.). Iodoacetic Acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Iodoacetic acid – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Iodoacetate-induced skeletal muscle contracture: changes in ADP, calcium, phosphate, and pH. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Iodoacetate-induced contracture in rat skeletal muscle: possible role of ADP. Retrieved from [Link]

-

MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of synthesis of labeled iodoacetic acid, and reaction of.... Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary. Retrieved from [Link]

Sources

- 1. History of glycolysis | PPTX [slideshare.net]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. biologyonline.com [biologyonline.com]

- 4. Glycolysis via the Embden-Meyerhof-Parnas Glycolytic Pathway [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. A new paradigm for muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated intracellular Ca2+ and myofibrillar Ca2+ sensitivity cause iodoacetate-induced muscle contractures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. labiostring.com [labiostring.com]

- 12. homework.study.com [homework.study.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Iodoacetate-induced skeletal muscle contracture: changes in ADP, calcium, phosphate, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 19. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential killing and radio-modifying effects of iodoacetate in mammalian normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sensitizing Ability and Toxicity of Iodoacetamide in Radiotherapy of a C3H Mouse Mammary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 27. MEROPS - the Peptidase Database [ebi.ac.uk]

- 28. researchgate.net [researchgate.net]